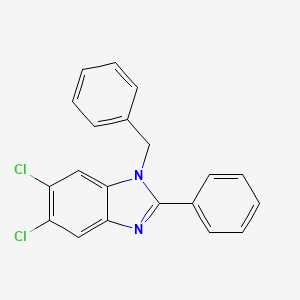![molecular formula C35H29NO B12614381 (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one CAS No. 647852-08-2](/img/structure/B12614381.png)
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butenone backbone with phenyl and triphenylmethylamino substituents, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by the introduction of the triphenylmethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids as catalysts, along with controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process would include rigorous purification steps such as recrystallization or chromatography to achieve high purity levels necessary for its applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic uses and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-amine: Features an amine group, offering different reactivity and applications.
Uniqueness
What sets (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
647852-08-2 |
|---|---|
Formule moléculaire |
C35H29NO |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
(1S)-1,4-diphenyl-1-(tritylamino)but-3-en-2-one |
InChI |
InChI=1S/C35H29NO/c37-33(27-26-28-16-6-1-7-17-28)34(29-18-8-2-9-19-29)36-35(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27,34,36H/t34-/m0/s1 |
Clé InChI |
JBWCCMHFUZQPRD-UMSFTDKQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=CC(=O)[C@H](C2=CC=CC=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C(C2=CC=CC=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
amino}oxidanide](/img/structure/B12614371.png)


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)

